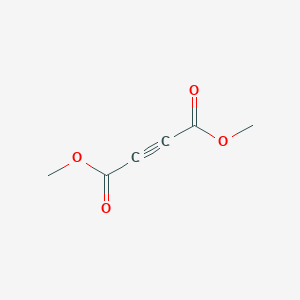
Dimethyl acetylenedicarboxylate
Cat. No. B127807
Key on ui cas rn:
762-42-5
M. Wt: 142.11 g/mol
InChI Key: VHILMKFSCRWWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04741843
Procedure details


For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared and tested. Into a 1 liter resin reaction flask fitted with a stirrer, thermometer, condenser, nitrogen inlet and a port for adding liquid, is placed 470.1 g of deionized water, 75.2 g of a 50% solution of acrylamide, 350 g of a 50% solution of AMPS, 37.6 g of N, N-dimethylacrylamide and 0.1 g of Versene 100. The solution is stirred and to it added a solution of 0.5 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is sparged sub-surface with nitrogen and then heated to 72° C. with an external heating jacket. A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water is prepared and placed in a metering pump connected to the flask at the inlet part with a fine bore tygon tubing. The persulfate solution is added uniformly to the flask over a period of three hours, maintaining a temperature of 72 ° C.±2° C. in the reactor by initially cooling and then warming. After the persulfate solution is added, the 72° C. temperature is maintained for an additional hour, then the solution is cooled to about 40 C and discharged. The resulting product was a clear, very pale yellow, viscous liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer, was 21,300 cps, spindle 4, speed 12. The pH of the solution was 3.0.
[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step One




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](N)(=[O:4])[CH:2]=[CH2:3].CN(C)[C:8](=[O:11])C=C.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].[PH2]([O-])=O.[Na+].C[C:42]([O:44][CH:45]=C)=[O:43].C=CCl.S(OOS([O-])(=O)=O)([O-])(=O)=O>O>[CH3:8][O:11][C:1]([C:2]#[C:3][C:42]([O:44][CH3:45])=[O:43])=[O:4] |f:2.3.4.5.6,7.8,9.10|
|
Inputs


Step One
[Compound]
|
Name
|
resin
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
470.1 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Seven
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
37.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C=C)=O)C
|
Step Nine
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
Step Ten
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC=C.C=CCl
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
72 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred and to it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, condenser, nitrogen inlet and a port for adding liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is sparged sub-surface with nitrogen
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining a temperature of 72 ° C.±2° C. in the reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by initially cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warming
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the 72° C. temperature is maintained for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is cooled to about 40 C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
